molecular formula C12H14O4 B1437471 Methyl 4-(4-formylphenoxy)butanoate CAS No. 117846-66-9

Methyl 4-(4-formylphenoxy)butanoate

Cat. No. B1437471
M. Wt: 222.24 g/mol
InChI Key: PZKQCTYDJBHHNB-UHFFFAOYSA-N
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Description

“Methyl 4-(4-formylphenoxy)butanoate” is a chemical compound with the molecular formula C12H14O4 . It is used in laboratory research .


Synthesis Analysis

The synthesis of “Methyl 4-(4-formylphenoxy)butanoate” involves a reaction of 4-hydroxybenzaldehyde with methyl 4-bromobutanoate and dried K2CO3. This mixture is stirred in distilled DMF at 80°C under a nitrogen atmosphere for 6 hours . The desired product is obtained by recrystallization with ethanol .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(4-formylphenoxy)butanoate” consists of 12 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms .

Scientific Research Applications

  • Crystal Structure Analysis
    • Field : Crystallography
    • Application : The compound has been used in the study of crystal structures .
    • Method : The crystal structure of a similar compound was prepared by CAN (cerium(IV) ammonium nitrate) oxidation of the corresponding β-lactam . The dihedral angle between the benzene rings is 13.3 (4) and the C—N—C( O)—C torsion angle is 176.1 (6) .
    • Results : In the crystal, amide-C(4) N—H O and reinforcing C—H O hydrogen bonds link the molecules into infinite [010] chains .
  • Kinetic Modeling in Shock Tubes
    • Field : Physical Chemistry
    • Application : The compound has been used in kinetic modeling studies of methyl butanoate in shock tubes .
    • Method : The study involved theoretical approaches to assemble a detailed kinetic mechanism for Methyl Butanoate (MB). Thirteen pathways that include fuel decomposition, isomerization, and propagation steps were computed using ab initio calculations . Rate constants for important reactions in CO2 formation were computed at high levels of theory and implemented in the mechanism .
    • Results : The calculated rate constants of reaction R1 differ from the data present in the literature by at most 20%, while those of reaction R2 are about a factor of 4 lower than the available values . The new kinetic model derived from ab initio simulations is combined with the kinetic mechanism presented by Fisher et al .
  • Ester Formation
    • Field : Organic Chemistry
    • Application : The compound, being an ester, can be used in the study of ester formation reactions . Esters are a group of organic compounds that can be made by combining alcohols with acids .
    • Method : A simpler case is the reaction of ethanol with acetic acid to give ethyl acetate . The general formula for an ester can be written as “C” double bonded to “O” and single bonded to a “R” group .
    • Results : The synthesis of nitroglycerin, was also an example of ester formation, but in that case an inorganic acid, HNO3, was combined with an alcohol . Formation of an ester is an example of an important class of reactions called condensations .

Safety And Hazards

When handling “Methyl 4-(4-formylphenoxy)butanoate”, it is recommended to avoid breathing in dust, fumes, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Keep containers tightly closed in a cool, well-ventilated place .

properties

IUPAC Name

methyl 4-(4-formylphenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-12(14)3-2-8-16-11-6-4-10(9-13)5-7-11/h4-7,9H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKQCTYDJBHHNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257021
Record name 4-(4-Formylphenoxy)butyric acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-formylphenoxy)butanoate

CAS RN

117846-66-9
Record name 4-(4-Formylphenoxy)butyric acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117846-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Formylphenoxy)butyric acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Sun, Q Yu, W Zhang, X Zhao, J Li, F Zhang - Catalysis Letters, 2017 - Springer
Six metalloporphyrin-based porous coordination polymers, Mn II (TCP)-Mn II (CP1), Fe III (TCP)-Fe III (CP2), Co II (TCP)-Co II (CP3), Ni II (TCP)-Ni II (CP4), Cu II (TCP)-Cu II (CP5) and …
Number of citations: 5 link.springer.com
S Kesharwani, P Raj, A Paul, K Roy, A Bhanot… - European Journal of …, 2023 - Elsevier
Uracil DNA glycosylase (UDG or Ung) is a key enzyme involved in uracil excision from the DNA as a repair mechanism. Designing Ung inhibitors is thus a promising strategy to treat …
Number of citations: 1 www.sciencedirect.com
G Campiani, C Cavella, JD Osko… - Journal of medicinal …, 2021 - ACS Publications
Idiopathic pulmonary fibrosis (IPF) is an interstitial lung disease characterized by a progressive-fibrosing phenotype. IPF has been associated with aberrant HDAC activities confirmed …
Number of citations: 26 pubs.acs.org
Y Xu, Q Yu, D Zhao, W Zhang, N Wang, J Li - Journal of Materials Science, 2018 - Springer
H 2 TCP and ZnTCP (TCP = 5,10,15,20-tetra(4-(phenoxy-4-yl)butanoic acid)porphyrin) were synthesized as gelator, reacted with Al(NO 3 ) 3 ·9H 2 O and Cr(NO 3 ) 3 ·9H 2 O by …
Number of citations: 13 link.springer.com

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